molecular formula C6H16ClN B2405349 (S)-1-Ethyl-2-methylpropylamine HCl CAS No. 196930-00-4

(S)-1-Ethyl-2-methylpropylamine HCl

Cat. No. B2405349
CAS RN: 196930-00-4
M. Wt: 137.65
InChI Key: XELJVUCNNBUHJE-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Ethyl-2-methylpropylamine HCl, also known as L-Ephedrine hydrochloride, is a chemical compound that belongs to the class of sympathomimetic amines. It is commonly used in the pharmaceutical industry as a decongestant and bronchodilator due to its ability to stimulate the sympathetic nervous system. In

Scientific Research Applications

  • Synthesis of Complex Chemical Compounds :

    • A study by Rouchaud, Gustin, and Moulard (2010) described a method for synthesizing 5-amino-3 (1-ethyl-1-methylpropyl)isoxazol, demonstrating the role of (S)-1-Ethyl-2-methylpropylamine HCl in the synthesis of complex organic compounds Rouchaud, Gustin, & Moulard, 2010.
  • Dental Applications :

    • Research by Abunawareg et al. (2017) explored the use of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (a compound related to (S)-1-Ethyl-2-methylpropylamine HCl) in dentistry, specifically its impact on resin-dentin bond strength and nanoleakage in dental adhesives Abunawareg et al., 2017.
  • Catalysis and Polymerization :

    • Jutzi and Redeker (1997) investigated the recycling of a titanocene precatalyst, highlighting the significant role of the (diisopropylamino)ethyl side chain in the stability and efficiency of the catalyst, relevant to (S)-1-Ethyl-2-methylpropylamine HCl Jutzi & Redeker, 1997.
  • Chemical Warfare Agent Research :

    • Rohrbaugh (1998) conducted a study on the characterization of the reaction product of VX, a nerve agent, with water, where compounds related to (S)-1-Ethyl-2-methylpropylamine HCl were used in the analysis Rohrbaugh, 1998.
  • Medicinal Chemistry :

    • Nichols et al. (1986) synthesized and evaluated the alpha-ethyl phenethylamine derivative 1-(1,3-benzodioxol-5-yl)-2-butanamine, related to (S)-1-Ethyl-2-methylpropylamine HCl, as a potential therapeutic agent Nichols et al., 1986.
  • Corrosion Inhibition Studies :

    • Karakus, Şahin, and Bilgiç (2005) researched the use of various dithiophosphonic acid monoesters as corrosion inhibitors, where related compounds to (S)-1-Ethyl-2-methylpropylamine HCl played a significant role Karakus, Şahin, & Bilgiç, 2005.

properties

IUPAC Name

(3S)-2-methylpentan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-4-6(7)5(2)3;/h5-6H,4,7H2,1-3H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELJVUCNNBUHJE-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-2-methylpentan-3-amine Hydrochloride

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